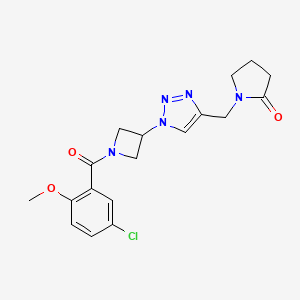
1-((1-(1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((1-(1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule notable for its diverse structural features, including azetidine and triazole rings. This article explores its biological activity, focusing on antibacterial and antifungal properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of the compound is C18H20ClN5O3, with a molecular weight of approximately 389.84 g/mol. Its structure is characterized by:
- Azetidine ring: A four-membered nitrogen-containing ring that may influence biological interactions.
- Triazole moiety: Known for its ability to form hydrogen bonds and participate in various chemical reactions.
- Chlorinated methoxybenzoyl group: This functional group may enhance the compound's lipophilicity and biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing azetidine and triazole rings demonstrate activity against various Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| P4A | Antibacterial | Staphylococcus aureus, Escherichia coli |
| P4B | Antibacterial | Staphylococcus aureus, Escherichia coli |
| P2B | Antifungal | Candida albicans |
In a comparative study, compounds like P4A and P4B showed half the efficacy of standard antibiotics such as Ampicillin and Cephalexin against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of compounds related to triazole derivatives has been well-documented. The compound may exhibit similar properties due to its structural components. For example, P2B demonstrated potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to Miconazole .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis: Azetidine derivatives often interfere with bacterial cell wall formation.
- Disruption of Membrane Integrity: The lipophilic nature of the chlorinated methoxybenzoyl group can disrupt fungal cell membranes.
- Enzyme Inhibition: The triazole ring may inhibit enzymes critical for fungal growth and survival.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Triazole Derivatives: A series of triazole-containing compounds were synthesized and screened for antimicrobial activity. Results indicated that compounds with halogen substitutions showed enhanced antibacterial properties .
- Synthesis and Evaluation of Azetidine Derivatives: Research focused on azetidine derivatives revealed promising antibacterial activity against a range of pathogens, suggesting that modifications to the azetidine structure can significantly impact efficacy .
Propriétés
IUPAC Name |
1-[[1-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-27-16-5-4-12(19)7-15(16)18(26)23-10-14(11-23)24-9-13(20-21-24)8-22-6-2-3-17(22)25/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAZQFJFTIPHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














